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Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

Cat. No.: B091650 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on the

bonding characteristics of tetrakis(dimethoxyboryl)methane, C[B(OMe)₂]₄. This compound

serves as a valuable synthetic intermediate, and understanding its electronic structure and

bonding is crucial for its application and the design of novel molecules. While extensive

theoretical studies specifically targeting this molecule are limited, this document synthesizes

available experimental data and outlines robust computational protocols to thoroughly

investigate its bonding nature.

Quantitative Data Presentation
The primary source of quantitative structural information for

tetrakis(dimethoxyboryl)methane comes from single-crystal X-ray diffraction studies. These

experimental values serve as a critical benchmark for theoretical calculations. The key

geometric parameters are summarized in the table below.
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Parameter Atom Pair/Group
Experimental Value
(Å or °)

Citation

Bond Length C—B 1.5876(16) [1]

C—B 1.5905(16) [1]

Coordination

Geometry
Central Carbon

Slightly distorted

tetrahedral
[1]

Boron Atoms Trigonal planar [1]

Symmetry
Molecular Point Group

(idealized)
S₄ (-4) [1]

Experimental and Computational Protocols
To date, a dedicated, in-depth theoretical investigation of the bonding in

tetrakis(dimethoxyboryl)methane has not been published. Therefore, this section outlines a

recommended computational workflow based on established methodologies for organoboron

compounds and tetracoordinate methane derivatives.[2][3][4]

Geometry Optimization and Frequency Analysis
Initial Structure: The starting geometry for the calculations should be based on the

experimental crystallographic data.[1]

Density Functional Theory (DFT): A range of DFT functionals should be employed to assess

the dependency of the results on the chosen functional. Recommended functionals include:

B3LYP: A widely used hybrid functional.

M06-2X: A hybrid meta-GGA functional known for good performance with main-group

elements.

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which

is important for accurately modeling potential intramolecular interactions.[4]
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Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-

311+G(d,p), is recommended for an accurate description of the electronic structure. For

higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ could be used.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations

should be performed at the same level of theory to confirm that the optimized structure

corresponds to a true minimum on the potential energy surface (i.e., no imaginary

frequencies).

Bonding Analysis
Natural Bond Orbital (NBO) Analysis: NBO analysis is crucial for understanding the nature of

the C-B and B-O bonds. This analysis provides information on:

Hybridization: Determining the hybridization of the central carbon and the boron atoms.

Bond Order: Quantifying the covalent character of the bonds.

Natural Population Analysis (NPA): Calculating the partial atomic charges to understand

the charge distribution within the molecule.

Second-Order Perturbation Theory Analysis: To investigate potential donor-acceptor

interactions, such as π-donation from the oxygen lone pairs to the empty p-orbital of

boron.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to

characterize the electron density distribution and the nature of the chemical bonds. Key

parameters to be analyzed include:

Electron Density (ρ) at the Bond Critical Point (BCP): A measure of bond strength.

Laplacian of the Electron Density (∇²ρ) at the BCP: To distinguish between shared

(covalent) and closed-shell (ionic) interactions.

Bond Path: To identify the presence of direct bonding interactions between atoms.

Energy Decomposition Analysis (EDA): EDA can be performed to dissect the interaction

energy between molecular fragments (e.g., the central carbon and the four B(OMe)₂ groups)
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into electrostatic, Pauli repulsion, and orbital interaction components.

Visualizations
The following diagrams illustrate the molecular structure and a proposed computational

workflow for the theoretical analysis of tetrakis(dimethoxyboryl)methane.

Caption: Molecular structure of tetrakis(dimethoxyboryl)methane.
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Caption: Proposed workflow for theoretical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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